molecular formula C6H2Cl3NO2 B033126 3,4,5-Trichloronitrobenzene CAS No. 20098-48-0

3,4,5-Trichloronitrobenzene

Cat. No.: B033126
CAS No.: 20098-48-0
M. Wt: 226.4 g/mol
InChI Key: HHLCSFGOTLUREE-UHFFFAOYSA-N
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Description

3,4,5-Trichloronitrobenzene is an organic compound with the molecular formula C6H2Cl3NO2. It appears as pale-yellow crystals or a yellow crystalline solid . This compound is part of the nitrobenzene family, characterized by the presence of three chlorine atoms and one nitro group attached to a benzene ring. It is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals .

Mechanism of Action

Biochemical Pathways

3,4,5-Trichloronitrobenzene is involved in several biochemical pathways. One study found that the tetrachlorobenzene dioxygenases from certain Burkholderia sp. strains can catalyze the conversion of this compound to nitrite and 3,4,6-trichlorocatechol . This suggests that the compound may play a role in the biodegradation of chlorinated aromatic compounds.

Result of Action

Exposure to this compound may cause eye and skin irritation. Absorption into the body can lead to the formation of methemoglobin, which in sufficient concentration can cause cyanosis . The compound may be harmful by inhalation, ingestion, or skin absorption, and it can cause skin and eye irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is insoluble in water , which could affect its distribution and action in aquatic environments. Additionally, it is likely combustible , which could influence its stability under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trichloronitrobenzene can be synthesized through the nitration of 1,2,3-trichlorobenzeneThe reaction is typically carried out at a controlled temperature to ensure the selective nitration of the desired positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of nitrobenzene derivatives. This method ensures a higher yield and purity of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trichloronitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 3,4,5-Trichloronitrobenzene is unique due to the specific positioning of its chlorine atoms and nitro group, which influences its reactivity and applications. Compared to its isomers, it exhibits different chemical and biological properties, making it suitable for specific research and industrial applications .

Properties

IUPAC Name

1,2,3-trichloro-5-nitrobenzene
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InChI

InChI=1S/C6H2Cl3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
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InChI Key

HHLCSFGOTLUREE-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)[N+](=O)[O-]
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Molecular Formula

C6H2Cl3NO2
Record name 3,4,5-TRICHLORONITROBENZENE
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DSSTOX Substance ID

DTXSID5026205
Record name 3,4,5-Trichloronitrobenzene
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Molecular Weight

226.4 g/mol
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Physical Description

3,4,5-trichloronitrobenzene appears as pale-yellow crystals or yellow crystalline solid. (NTP, 1992)
Record name 3,4,5-TRICHLORONITROBENZENE
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Solubility

less than 1 mg/mL at 59 °F (NTP, 1992)
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Density

1.807 (NTP, 1992) - Denser than water; will sink
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CAS No.

20098-48-0
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Record name 1,2,3-Trichloro-5-nitrobenzene
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Melting Point

162.5 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the planar structure of 3,4,5-Trichloronitrobenzene significant?

A1: [] this compound exhibits a planar structure where the nitro (NO2) group lies in the same plane as the benzene ring. This planar conformation is crucial for understanding its reactivity and potential interactions with other molecules. Interestingly, 2,3,5,6-tetrachloronitrobenzene, a related compound with an additional chlorine atom, deviates from this planar arrangement. Its nitro group is significantly tilted relative to the benzene ring []. This structural difference can significantly impact their respective chemical behaviors and applications.

Q2: Are there any known toxicological concerns associated with this compound?

A3: While the provided research doesn’t directly assess the toxicity of this compound, it's important to note that structurally similar chloronitrobenzenes have shown nephrotoxic effects []. Studies on 3,4-Dichloronitrobenzene and 1,2,3-trichloro-5-nitrobenzene, using isolated rat kidney cells, demonstrated their ability to cause cellular damage []. This toxicity appears linked to the formation of reactive metabolites, as indicated by the mitigating effects observed with cytochrome P450 inhibitors. Furthermore, the protective effects of antioxidants suggest the involvement of free radicals in the mechanism of cell damage []. Given these findings on related compounds, careful evaluation of the toxicological profile of this compound is crucial.

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